molecular formula C19H18Br4 B8340619 2,7-Dibromo-9,9-bis(3-bromopropyl)-9h-fluorene

2,7-Dibromo-9,9-bis(3-bromopropyl)-9h-fluorene

Cat. No. B8340619
M. Wt: 566.0 g/mol
InChI Key: LVENUGJGJBXIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290483B2

Procedure details

The following products are added, in an inert atmosphere, to a solution of 2,7-dibromofluorene (10.0 g, 31.06 mmoles) in 40 ml of 1,3-dibromopropane: first sodium hydroxide (30.0 g, 750.0 mmoles) dissolved in 60 ml of water and finally 0.2 g of tetrabutylammonium bromide. The temperature is brought to 100° C. After 6 hours, after the addition of water, extraction is effected with dichloromethane. After washing the organic phase with water until neutrality, said organic phase is anhydrified on sodium sulfate. The dichloromethane and 1,3-dibromopropane in excess are removed by distillation at reduced pressure. After purification by elution on a chromatographic silica gel column (eluent: heptane/ethyl acetate=99/1), 5.2 g of 2,7-dibromo-9,9-bis(3′-bromopropyl)fluorene are obtained (yield=30%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[CH2:5][C:4]=2[CH:3]=1.[OH-].[Na+].ClCCl>BrCCCBr.O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[C:5]([CH2:6][CH2:7][CH2:8][Br:15])([CH2:4][CH2:3][CH2:2][Br:1])[C:4]=2[CH:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
40 mL
Type
solvent
Smiles
BrCCCBr
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 100° C
WASH
Type
WASH
Details
After washing the organic phase with water until neutrality
CUSTOM
Type
CUSTOM
Details
The dichloromethane and 1,3-dibromopropane in excess are removed by distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
After purification
WASH
Type
WASH
Details
by elution on a chromatographic silica gel column (eluent: heptane/ethyl acetate=99/1), 5.2 g of 2,7-dibromo-9,9-bis(3′-bromopropyl)fluorene
CUSTOM
Type
CUSTOM
Details
are obtained (yield=30%)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
BrC1=CC=2C(C3=CC(=CC=C3C2C=C1)Br)(CCCBr)CCCBr
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.